molecular formula C10H14O3S2 B10842451 3-(4-Methoxy-benzenesulfonyl)-propane-1-thiol

3-(4-Methoxy-benzenesulfonyl)-propane-1-thiol

Cat. No.: B10842451
M. Wt: 246.4 g/mol
InChI Key: JIFLEYNNNKKNOQ-UHFFFAOYSA-N
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Description

3-(4-Methoxy-benzenesulfonyl)-propane-1-thiol is an organic compound characterized by the presence of a methoxy group, a benzenesulfonyl group, and a thiol group attached to a propane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-benzenesulfonyl)-propane-1-thiol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-benzenesulfonyl)-propane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation Products: Disulfides, sulfonic acids.

    Substitution Products: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

3-(4-Methoxy-benzenesulfonyl)-propane-1-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-benzenesulfonyl)-propane-1-thiol involves its interaction with molecular targets through its thiol and sulfonyl groups. These interactions can modulate various biochemical pathways, including those involving redox reactions and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxy-benzenesulfonyl)-propane-1-thiol is unique due to the presence of the thiol group, which imparts distinct reactivity and potential for forming disulfide bonds. This makes it valuable in applications requiring specific redox properties and interactions with thiol-containing biomolecules.

Properties

Molecular Formula

C10H14O3S2

Molecular Weight

246.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)sulfonylpropane-1-thiol

InChI

InChI=1S/C10H14O3S2/c1-13-9-3-5-10(6-4-9)15(11,12)8-2-7-14/h3-6,14H,2,7-8H2,1H3

InChI Key

JIFLEYNNNKKNOQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCCS

Origin of Product

United States

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